molecular formula C16H15N5O2 B2603436 5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide CAS No. 2034334-31-9

5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide

Cat. No. B2603436
CAS RN: 2034334-31-9
M. Wt: 309.329
InChI Key: NBZANVAKTIQLBR-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.329. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Applications

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, closely related to the compound , were designed and synthesized as new anti-Mycobacterium tuberculosis agents. These compounds demonstrated promising in vitro potency against drug-susceptible H37Rv strain and a panel of clinically isolated multidrug-resistant Mtb strains. One representative compound significantly reduced the bacterial burden in an infected mouse model, suggesting potential as a lead compound for future antitubercular drug discovery (Tang et al., 2015).

Antiallergic and Anti-inflammatory Applications

Compounds with pyrazolopyridine and isoxazole structures have shown antiallergic activity. For instance, 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues exhibited significant antiallergic activity, with some being notably potent compared to disodium cromoglycate, suggesting their potential application in treating allergic conditions (Nohara et al., 1985).

Anticancer Applications

Another area of application is in anticancer research, where pyrazolopyridine derivatives have been synthesized and evaluated for their antitumor activities. For example, novel pyrazolopyrimidines were studied for their antimicrobial activity and RNA polymerase inhibitory activity, indicating their potential as antimicrobial agents with implications for cancer research, as RNA polymerase inhibitors can affect the transcription process vital for cancer cell proliferation (Abdallah & Elgemeie, 2022).

Molecular Docking and Drug Design

Additionally, the compound's structural features make it relevant for drug design, especially in the context of molecular docking studies. Compounds within this chemical class have been involved in molecular docking analyses to ascertain probable binding models, facilitating the design of targeted therapies against various diseases, including inflammatory conditions and cancer (Sribalan et al., 2016).

properties

IUPAC Name

5-pyridin-3-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-3,5-6,9-10,12H,4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZANVAKTIQLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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